7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione
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Overview
Description
7-Amino-1,3,6,8-tetraazaspiro[44]non-6-ene-2,4,9-trione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, nitrile imines can undergo [3+2] cycloaddition reactions with arylidenethiohydantoins to form thioxo-tetraazaspiro[4.4]nonenones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic core but differ in the presence of sulfur atoms.
Thia-tetraazaspiro[4.4]nonenones: These compounds also have a spirocyclic structure but include sulfur in their framework.
Uniqueness
7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
480996-13-2 |
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Molecular Formula |
C5H5N5O3 |
Molecular Weight |
183.13 g/mol |
IUPAC Name |
2-amino-1,3,6,8-tetrazaspiro[4.4]non-1-ene-4,7,9-trione |
InChI |
InChI=1S/C5H5N5O3/c6-3-7-1(11)5(9-3)2(12)8-4(13)10-5/h(H3,6,7,9,11)(H2,8,10,12,13) |
InChI Key |
HJWQNCPSKFANJK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C2(C(=O)NC(=O)N2)N=C(N1)N |
Origin of Product |
United States |
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